[dichloro(cyano)methyl]-triphenylphosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[dichloro(cyano)methyl]-triphenylphosphanium;gold is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a dichloro(cyano)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(cyano)methyl]-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a dichloro(cyano)methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[dichloro(cyano)methyl]-triphenylphosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to yield gold nanoparticles or other reduced forms.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles.
Scientific Research Applications
[dichloro(cyano)methyl]-triphenylphosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism by which [dichloro(cyano)methyl]-triphenylphosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. The gold atom can coordinate with different functional groups, facilitating catalytic reactions or interacting with biological molecules to exert therapeutic effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other gold-phosphine complexes, such as:
- [chloro(triphenylphosphine)gold]
- [bromo(triphenylphosphine)gold]
- [iodo(triphenylphosphine)gold]
Uniqueness
[dichloro(cyano)methyl]-triphenylphosphanium;gold is unique due to the presence of the dichloro(cyano)methyl group, which imparts distinct chemical properties and reactivity compared to other gold-phosphine complexes. This uniqueness makes it a valuable compound for specific applications in catalysis and medicinal chemistry.
Properties
CAS No. |
90142-79-3 |
---|---|
Molecular Formula |
C20H15AuCl2NP+ |
Molecular Weight |
568.2 g/mol |
IUPAC Name |
[dichloro(cyano)methyl]-triphenylphosphanium;gold |
InChI |
InChI=1S/C20H15Cl2NP.Au/c21-20(22,16-23)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q+1; |
InChI Key |
KXCZZRJXBCVJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)(Cl)Cl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.